2,6-Dioxo-6-phenylhexanoate is a chemical compound characterized by its unique molecular structure and properties, making it significant in various scientific applications. This compound features two carbonyl groups (ketones) and a phenyl group attached to a hexanoate backbone, contributing to its reactivity and utility in organic synthesis.
The compound can be synthesized through various methods documented in scientific literature and patents. Notably, the synthesis often involves the reaction of halides with diethyl oxalate or related compounds under specific conditions to yield high-purity products.
2,6-Dioxo-6-phenylhexanoate belongs to the class of dioxo compounds and is categorized as a carboxylic acid derivative due to the presence of a hexanoate moiety. It is also classified under ketones due to its carbonyl groups.
The synthesis of 2,6-Dioxo-6-phenylhexanoate typically involves several key methodologies:
The synthesis may require specific conditions such as temperature control, reaction time, and the use of solvents that facilitate the reaction without leading to unwanted side products. For instance, using diethyl oxalate in excess can lead to contamination issues that must be addressed through purification techniques like chromatography or recrystallization.
The molecular structure of 2,6-Dioxo-6-phenylhexanoate can be depicted as follows:
The compound's molecular weight is approximately 218.25 g/mol. Its structural representation indicates that it has significant steric hindrance due to the phenyl group, which affects its reactivity.
2,6-Dioxo-6-phenylhexanoate participates in various chemical reactions typical of dicarbonyl compounds:
The reactions often require catalysts or specific conditions such as acidic or basic environments to facilitate the transformation effectively. For example, using Lewis acids can enhance electrophilicity at the carbonyl centers.
The mechanism of action for reactions involving 2,6-Dioxo-6-phenylhexanoate typically follows these steps:
Kinetic studies may reveal how substituents on the phenyl ring affect reaction rates and pathways, providing insights into optimizing reactions involving this compound.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound and confirm its structure.
2,6-Dioxo-6-phenylhexanoate has several applications in:
2,6-Dioxo-6-phenylhexanoate emerged as a metabolite of interest during studies of microbial degradation pathways for aromatic hydrocarbons in the 1980s. Early research identified it as an intermediate in Pseudomonas species' catabolism of biphenyl and related compounds, with its first systematic characterization reported in 1986 [6]. The compound’s nomenclature reflects both its structural features and biochemical context. The primary name, 2,6-dioxo-6-phenylhexanoate, systematically denotes:
Its conjugate acid form is designated 2,6-dioxo-6-phenylhexanoic acid (CHEBI:15707, CID 440107), while the anionic species is explicitly termed 2,6-dioxo-6-phenylhexanoate (CHEBI:57479, CID 21145055) [4] [8]. Registry numbers like C03750 (KEGG COMPOUND) further standardize its identification across biochemical databases [4] .
Table 1: Nomenclature and Identifiers
Designation | Identifier/Label | Source |
---|---|---|
IUPAC Name (Acid Form) | 2,6-Dioxo-6-phenylhexanoic acid | PubChem CID 440107 |
Conjugate Base Name | 2,6-Dioxo-6-phenylhexanoate | CHEBI:57479 |
KEGG COMPOUND | C03750 | [4] |
CAS Registry | Not available | - |
This compound integrates three chemically reactive domains:
The canonical SMILES representation, C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)[O-], highlights the alternating electron delocalization pathways. The C6 ketone conjugates with the phenyl ring, while the C2 carbonyl forms a β-ketoacid system prone to decarboxylation. This arrangement facilitates its role as a substrate for NADP+-dependent oxidoreductases in ring-fission pathways [3] [6]. The InChIKey WHAWELFEJQCZFJ-UHFFFAOYSA-N uniquely encodes its stereochemical properties (non-chiral) and isotopic composition [5] .
Table 2: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula (Acid) | C₁₂H₁₂O₄ |
Molecular Weight (Acid) | 220.22 g/mol |
Exact Mass (Neutral) | 220.073 Da |
Heavy Atom Count | 16 |
Hydrogen Bond Acceptors | 4 |
SMILES (Anion) | C1=CC=C(C=C1)C(=O)CCCC(=O)C(=O)[O-] |